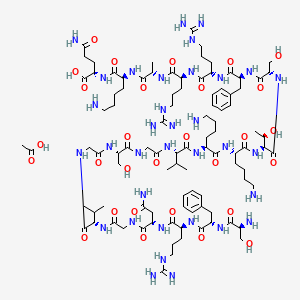
Paracetamol glucuronide potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paracetamol glucuronide potassium salt is a metabolite of paracetamol, also known as acetaminophen. It is formed when paracetamol undergoes glucuronidation, a process where glucuronic acid is added to the molecule, making it more water-soluble and easier to excrete from the body. This compound is significant in pharmacology and toxicology as it represents one of the primary pathways for paracetamol metabolism and excretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of paracetamol glucuronide potassium salt involves the glucuronidation of paracetamol. This process typically occurs in the liver, where the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) catalyzes the reaction. In a laboratory setting, the synthesis can be achieved by reacting paracetamol with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of UGT enzymes .
Industrial Production Methods
Industrial production of this compound is less common compared to its synthesis in biological systems. it can be produced using bioreactors that mimic the enzymatic conditions found in the liver. This involves the use of recombinant UGT enzymes and UDPGA, with the reaction being carried out under controlled pH and temperature conditions to optimize yield .
Analyse Chemischer Reaktionen
Types of Reactions
Paracetamol glucuronide potassium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and releasing free paracetamol and glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes under physiological pH and temperature conditions.
Major Products Formed
Hydrolysis: Paracetamol and glucuronic acid.
Conjugation: this compound.
Wissenschaftliche Forschungsanwendungen
Paracetamol glucuronide potassium salt is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of paracetamol in humans and animals.
Toxicology: Investigating the detoxification pathways of paracetamol and its metabolites.
Analytical Chemistry: Developing methods for the detection and quantification of paracetamol and its metabolites in biological samples.
Drug Development: Understanding the metabolic pathways of new drugs that undergo glucuronidation.
Wirkmechanismus
Paracetamol glucuronide potassium salt does not exert pharmacological effects directly. Instead, it represents a detoxification pathway for paracetamol. The glucuronidation process increases the water solubility of paracetamol, facilitating its excretion via urine. This process involves the enzyme UGT, which transfers glucuronic acid from UDPGA to paracetamol, forming the glucuronide conjugate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paracetamol sulfate potassium salt: Another major metabolite of paracetamol formed through sulfation.
Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine.
Uniqueness
Paracetamol glucuronide potassium salt is unique due to its role in the detoxification and excretion of paracetamol. Unlike morphine-6-glucuronide, which retains pharmacological activity, this compound is inactive and primarily serves to facilitate the elimination of paracetamol from the body .
Eigenschaften
Molekularformel |
C14H16KNO8 |
|---|---|
Molekulargewicht |
365.38 g/mol |
IUPAC-Name |
potassium;(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H17NO8.K/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |
InChI-Schlüssel |
APJWUHXDNCBXPX-CYRSAHDMSA-M |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+] |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



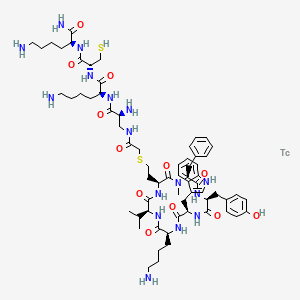
![(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)


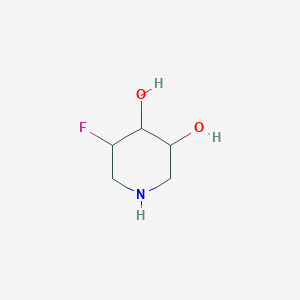
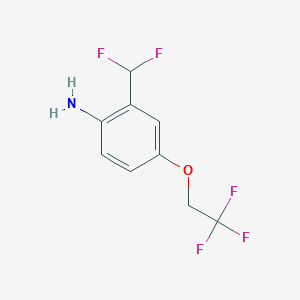
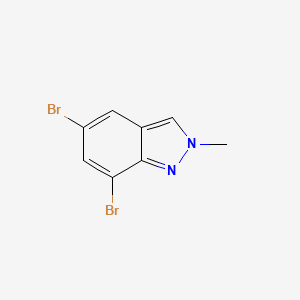

![(1S,2R,9R,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B14767601.png)
![7,7-Difluoro-5-azaspiro[2.5]octane](/img/structure/B14767602.png)

